Welcome to the BenchChem Online Store!
molecular formula C8H9ClN2O2 B8424678 5-Chloro-4-ethyl-2-nitroaniline

5-Chloro-4-ethyl-2-nitroaniline

Cat. No. B8424678
M. Wt: 200.62 g/mol
InChI Key: DRKNDLWAYUJVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05977107

Procedure details

A solution of 271 mg (1.35 mmol) of 34 and 1.24 g (5.49 mmol) of SnCl2.2H2O, in 5 mL of absolute alcohol was refluxed for 2 h. It was evaporated and the residue was treated with 1 N NaOH to pH=10. The mixture was extracted with CH2Cl2 (3×10 mL). The extract was dried (MgSO4) and evaporated to leave 229 mg (99%) of a yellow solid. 1H NMR (CDCl3), 1.165 (t, 3, J=7.5), 2.594 (q, 2, J=7.2), 6.560 (s, 1), 6.696 (s, 1).
Name
Quantity
271 mg
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:6]([N+:11]([O-])=O)=[CH:7][C:8]=1[CH2:9][CH3:10])[NH2:5].O.O.Cl[Sn]Cl>>[NH2:11][C:6]1[CH:7]=[C:8]([CH2:9][CH3:10])[C:2]([Cl:1])=[CH:3][C:4]=1[NH2:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
271 mg
Type
reactant
Smiles
ClC=1C=C(N)C(=CC1CC)[N+](=O)[O-]
Name
Quantity
1.24 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
alcohol
Quantity
5 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was evaporated
ADDITION
Type
ADDITION
Details
the residue was treated with 1 N NaOH to pH=10
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)CC)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 229 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.